Product packaging for Valtorcitabine(Cat. No.:CAS No. 380886-95-3)

Valtorcitabine

Cat. No.: B1194686
CAS No.: 380886-95-3
M. Wt: 326.35 g/mol
InChI Key: VFCYZPOEGWLYRM-QCZKYFFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition as a Nucleoside Analog in Antiviral Therapeutics

Valtorcitabine is classified as a nucleoside analog, a class of compounds widely utilized in antiviral therapy. wikipedia.org Nucleoside analogs are structural mimics of naturally occurring nucleosides, which are fundamental building blocks of DNA and RNA. nih.govnih.gov These agents exert their antiviral effects by interfering with viral DNA synthesis. Upon phosphorylation, they function as antimetabolites, becoming incorporated into the growing viral DNA strands. This incorporation leads to chain termination, effectively halting the activity of viral DNA polymerase, an enzyme crucial for viral replication. wikipedia.orgnih.gov Nucleoside analogs are employed in the treatment of various viral infections, including those caused by hepatitis B virus (HBV), hepatitis C virus (HCV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govnih.gov

Characterization as a Prodrug of L-Deoxycytidine (LdC)

This compound is specifically characterized as an orally active prodrug of torcitabine (B1681343), also known as L-deoxycytidine (LdC). nih.govwmcloud.org LdC itself is a nucleoside analog that demonstrates activity against the hepatitis B virus. nih.gov Torcitabine is the beta-L-enantiomer of the natural nucleoside D-cytidine. wmcloud.org A key challenge with LdC is its poor oral bioavailability. wmcloud.org To address this, this compound was synthesized as a 3'-monovaline ester of LdC, a modification aimed at significantly improving its absorption and systemic delivery. wmcloud.org Once administered, this compound undergoes in vivo modification to release torcitabine, which is then further converted into its active triphosphate form. This triphosphate metabolite acts as a competitive inhibitor of viral DNA polymerase, thereby suppressing HBV replication. nih.gov

The chemical properties of this compound are detailed below:

PropertyValue
Molecular FormulaC₁₄H₂₂N₄O₅ nih.gov
Molecular Weight326.35 g/mol nih.gov
IUPAC Name[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate nih.gov
XLogP3-0.9 nih.gov

Research findings highlight the improved bioavailability of this compound compared to its parent compound. In studies conducted in monkeys, this compound achieved an oral bioavailability of 84%, a substantial increase from the 16% bioavailability observed for L-deoxycytidine.

CompoundOral Bioavailability (in monkeys)
L-Deoxycytidine16%
This compound84%

Historical Context of L-Nucleosides in Antiviral Drug Discovery

The field of antiviral drug discovery has a rich history rooted in the exploration of nucleoside and nucleotide analogs, which naturally serve as essential building blocks for DNA and RNA synthesis. A pivotal development in this area was the expansion of focus to L-nucleosides, which are characterized by a molecular configuration opposite to that of natural D-nucleosides. The emergence of L-nucleosides gained significant interest following the discovery of lamivudine (B182088) (3TC), a crucial drug used in the treatment of both AIDS and hepatitis B infections.

Specific L-nucleosides, such as L-deoxycytidine (LdC) and L-thymidine (telbivudine; LdT), have demonstrated potent inhibitory effects on HBV replication in in vitro studies. A unique series of "unnatural" L-nucleosides has been identified for their ability to inhibit HBV replication, with the presence of a 3'-hydroxyl group on the β-L-2'-deoxyribose sugar being critical for conferring specific anti-hepadnavirus activity. Notably, these L-nucleosides have shown selectivity, not affecting human DNA polymerases or mitochondrial function. While the development of L-nucleosides with broad-spectrum antiviral activities remains a challenging endeavor due to the diverse behaviors of various viruses, it is an ongoing area of research.

Conceptual Framework of Prodrug Design for Enhanced Biological Delivery

This strategic modification allows for improved pharmacological effects while mitigating undesirable attributes associated with the direct administration of conventional drugs. Prodrugs are designed to overcome a range of barriers, such as poor aqueous solubility, inadequate target selectivity, unpleasant taste, chemical instability, and extensive presystemic metabolism. By altering these properties, prodrugs can improve drug distribution to target tissues, enhance efficacy, and potentially reduce systemic toxicity. The success of this approach is evident in the pharmaceutical landscape, with approximately 10-14% of all globally approved drugs being classified as prodrugs. For instance, valine ester prodrugs, like this compound, are specifically engineered to be readily hydrolyzed by chemical processes or esterase enzymes, facilitating the release of the active drug. The intentional use of the prodrug concept dates back to efforts to improve properties like the bitter taste and poor water solubility of compounds such as chloramphenicol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N4O5 B1194686 Valtorcitabine CAS No. 380886-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCYZPOEGWLYRM-QCZKYFFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870342
Record name Valtorcitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380886-95-3
Record name Valtorcitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valtorcitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valtorcitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALTORCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Valtorcitabine

General Principles of L-Nucleoside Analog Synthesis

The synthesis of L-nucleoside analogs, the enantiomers of the naturally occurring D-nucleosides, is a specialized area of medicinal chemistry. For a long time, it was believed that only D-configuration nucleoside analogs could possess biological activity due to the stereospecificity of enzymes. iu.edu However, this assumption was re-evaluated, and L-nucleosides emerged as a significant class of therapeutic agents, particularly as antiviral agents. iu.eduresearchgate.net A key advantage of L-nucleosides is that they are often not recognized effectively by normal mammalian enzymes but can be processed by viral or bacterial enzymes. iu.edu This selective recognition can lead to lower host toxicity and a more favorable safety profile. researchgate.net

General synthetic strategies for L-nucleosides often start from L-sugars (like L-ribose or L-arabinose) or involve the stereoselective synthesis from achiral precursors or even D-sugars via complex inversion chemistries. google.comlupinepublishers.comacs.org A common and versatile method involves the coupling of a heterocyclic base (like cytosine) with an activated L-sugar derivative. google.com This process, known as glycosylation, must be carefully controlled to achieve the desired stereochemistry at the anomeric carbon (the C1' position of the sugar). Modifications to the sugar moiety, such as at the 2' or 3' positions, are common strategies to enhance stability and biological activity. iu.edu The development of L-nucleoside analogs has produced a variety of compounds, including furanose nucleosides, carbocyclic analogs (where a carbon ring replaces the furanose oxygen), and aza-nucleosides (where nitrogen replaces the furanose oxygen). google.comlupinepublishers.com

Specific Chemical Synthesis Routes for Valtorcitabine and its Precursors

This compound is an L-valine ester prodrug of its parent compound, β-L-2'-deoxycytidine (also known as L-dC or Torcitabine). nih.govuu.nl The synthesis of this compound, therefore, encompasses the synthesis of the parent L-nucleoside followed by a specific esterification step. The prodrug strategy is employed because L-dC, like many nucleoside analogs, has low oral bioavailability. nih.govresearchgate.net

Synthesis of the Parent Nucleoside (L-Deoxycytidine)

The chemical synthesis of L-deoxycytidine (L-dC) is a challenging process that requires precise stereochemical control. One established route begins with a suitable L-sugar, such as L-ribose. google.comscripps.edu A key step in this synthesis is the coupling of a protected pyrimidine (B1678525) base with an activated 2-deoxy-L-ribose derivative.

A versatile method involves the following general steps:

Preparation of an Activated L-Sugar: L-ribose is converted into an activated 2-deoxy-L-ribofuranosyl donor, such as 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribose. This molecule has a good leaving group (chloride) at the C-1' position with the correct α-configuration needed for the subsequent coupling reaction. google.com

Glycosylation: The activated L-sugar is coupled with a silylated pyrimidine base, such as silylated uridine (B1682114) or cytosine. The use of silyl (B83357) groups on the base enhances its solubility and reactivity for the coupling reaction. google.com This step forms the crucial N-glycosidic bond between the sugar and the base.

Conversion and Deprotection: If the synthesis starts with a uridine derivative, an additional step is required to convert the uracil (B121893) base into a cytosine base. This is often achieved through amination. Finally, all protecting groups (e.g., toluoyl groups on the sugar) are removed under specific conditions to yield the final L-deoxycytidine nucleoside. google.com

Alternative starting materials for the L-sugar moiety include L-arabinose or even the more common 2-deoxy-D-ribose, which can be converted to 2-deoxy-L-ribose through a series of chemical transformations. researchgate.netacs.org

Valyl Esterification Techniques for Prodrug Formation (e.g., 3',5'-Divalyl vs. 3'-Monovalyl Forms)

To improve the oral bioavailability of L-dC, amino acid esters are attached to the nucleoside, creating a prodrug that can be absorbed more efficiently. researchgate.net this compound is specifically the 3'-O-L-valinyl ester of L-dC. google.comnih.gov The synthesis of this mono-ester requires regioselective techniques to differentiate between the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups of the L-dC sugar ring.

A common strategy to achieve the 3'-mono-ester involves: google.com

Selective Protection of the 5'-Hydroxyl Group: The 5'-OH of L-dC is more reactive than the 3'-OH. It can be selectively blocked with a bulky protecting group, such as a trityl group (trityl chloride), under controlled conditions. This leaves the 3'-OH group available for esterification. google.com

Esterification at the 3'-Position: The 3'-hydroxyl group is then esterified with a protected L-valine derivative, such as N-(tert-butoxycarbonyl)-L-valine (Boc-L-valine). This coupling reaction typically uses a coupling agent to form the ester bond.

Deprotection: In the final steps, the protecting groups on both the valine's amino group (e.g., Boc) and the 5'-hydroxyl group (e.g., trityl) are removed to yield the final 3'-O-L-valinyl-L-deoxycytidine (this compound). google.com

During the development of this compound, other prodrug forms were also synthesized and evaluated, including the 5'-mono-O-valinyl and the 3',5'-di-O-valinyl esters of L-dC. researchgate.netgoogle.com Comparative studies of these different forms, assessing their ease of synthesis, physicochemical properties, and pharmacokinetic parameters, revealed that the 3'-mono-O-valinyl derivative (this compound) was the most promising candidate. researchgate.net

Chemical Characterization of this compound Prodrug Forms

The precise chemical identity and properties of this compound and its related forms are established through various analytical techniques. These characterizations are crucial for quality control and regulatory purposes. This compound is the 3'-O-L-valinate ester of torcitabine (B1681343). It may also be prepared as a dihydrochloride (B599025) salt. uu.nl

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name [(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate nih.gov
Synonyms 3'-VAL-L-DC, Val-LdC, Torcitabine 3'-valinate google.com
Molecular Formula C₁₄H₂₂N₄O₅ nih.gov
Molecular Weight 326.35 g/mol nih.gov
CAS Number 380886-95-3 (free base) madridge.org
InChI Key VFCYZPOEGWLYRM-QCZKYFFMSA-N nih.gov

| SMILES | CC(C)C@@HO[C@@H]1CC@@HN2C=CC(=NC2=O)N)N | nih.gov |

Physicochemical characterization also involves determining properties like solubility, stability at different pH values, and partition coefficients (log P), which influence the drug's absorption and distribution. researchgate.net For instance, the synthesis of prodrugs like this compound is intended to modify these properties to achieve better oral absorption compared to the parent drug, L-dC. researchgate.net

Synthesis and Evaluation of this compound Analogs and Derivatives

To further explore the structure-activity relationships and optimize the properties of the parent nucleoside, various analogs and derivatives of L-deoxycytidine have been synthesized and evaluated. These modifications can be made to the sugar moiety, the cytosine base, or the prodrug moiety.

Examples of such derivatizations include:

Acylation at other positions: Besides valine esters, other derivatives involving sugar or base acylation have been prepared to improve bioavailability. For example, 3',5'-di-O-acetyl-2'-deoxy-β-L-cytidine has been synthesized. researchgate.netgoogle.com

N4-Derivatization: The exocyclic amino group (N4) of the cytosine base can be modified. One example is the synthesis of N4-[(dimethylamino)methylene]-L-deoxycytidine. This modification can serve as a protecting group during synthesis or be part of a prodrug strategy. researchgate.netgoogle.com

Sugar Modifications: Analogs with alterations in the sugar ring have been explored. For example, the synthesis of 2'-Deoxy-2'-fluoro-L-cytidine introduces a fluorine atom at the 2' position, which can significantly alter the sugar conformation and metabolic stability of the nucleoside. iu.edu

Tri-substituted Analogs: More complex derivatives, such as 3',5',N4-tri-(L-valinyl)-2'-deoxy-β-L-cytidine, have also been synthesized, where the valine amino acid is attached to all three available positions (3'-OH, 5'-OH, and N4-amino). google.com

The evaluation of these analogs typically involves assessing their chemical stability, rate of conversion back to the parent drug (for prodrugs), and their biological activity. researchgate.net

Molecular Mechanism of Action of Valtorcitabine

Cellular Uptake and Intracellular Activation of Valtorcitabine

This compound is an orally administered prodrug of its parent compound, L-deoxycytidine (also known as torcitabine). nih.govmdpi.com A prodrug is an inactive compound that is converted into an active form within the body. The design of this compound as a 3'-monovaline ester of torcitabine (B1681343) significantly enhances its oral bioavailability compared to the parent nucleoside. ncats.io

As a nucleoside analog, the first step in its mechanism of action is its transport into the host cell. nih.govmdpi.com While the specific transporters for this compound are not extensively detailed in the provided literature, nucleoside analogs typically utilize host cell nucleoside transporters to cross the cell membrane. nih.govnih.gov Once inside the cytoplasm of the hepatocyte, the valine ester group is cleaved by cellular esterases, releasing the active nucleoside analog, L-deoxycytidine. ncats.io This intracellular release is a critical step for its subsequent activation.

Enzymatic Phosphorylation to Active Triphosphate Metabolite

Following its release within the cell, L-deoxycytidine must be converted into its pharmacologically active form. ontosight.ai This activation occurs through a series of three sequential phosphorylation steps, a process catalyzed by host cell kinases. mdpi.comnih.govnih.gov

Monophosphorylation: The initial phosphorylation of the nucleoside analog is a rate-limiting step. This reaction is catalyzed by cellular nucleoside kinases, such as deoxycytidine kinase (dCK) or thymidine (B127349) kinase (TK). nih.gov

Diphosphorylation: The resulting monophosphate metabolite is then a substrate for pyrimidine (B1678525) nucleoside monophosphate kinases, which add a second phosphate (B84403) group. nih.gov

Triphosphorylation: Finally, nucleoside diphosphate (B83284) kinases catalyze the addition of the third phosphate group, yielding the active metabolite, L-deoxycytidine triphosphate (L-dCTP), also referred to as torcitabine triphosphate. ncats.ionih.govchemicalbook.com

The efficiency of this phosphorylation cascade is crucial, as it determines the intracellular concentration of the active triphosphate metabolite, which directly correlates with the compound's antiviral potency. natap.org

Target Identification: Hepatitis B Virus (HBV) DNA Polymerase Inhibition

The specific molecular target of this compound's active triphosphate metabolite is the Hepatitis B Virus (HBV) DNA polymerase. mdpi.comncats.ioclinicaltrialsarena.com This viral enzyme is a reverse transcriptase (RT) that plays a central role in the HBV replication cycle. nih.govnih.gov The HBV polymerase is responsible for synthesizing the viral DNA genome from an RNA template (the pregenomic RNA or pgRNA) and then synthesizing the second DNA strand. nih.govnih.gov By targeting this essential viral enzyme, this compound effectively halts the production of new viral DNA. ontosight.aiclinicaltrialsarena.com The active metabolite, torcitabine triphosphate, is a selective inhibitor of the HBV polymerase enzyme. ncats.io

Detailed Mode of Inhibition of Viral DNA Synthesis

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI), disrupting the synthesis of viral DNA through a dual mechanism. ontosight.ainih.gov It is reported to have potential effects on both the first (negative) and second (positive) strand synthesis of HBV DNA. natap.orggoogle.com

Competitive Inhibition with Natural Substrates

The active metabolite, torcitabine triphosphate, is structurally similar to the natural deoxycytidine triphosphate (dCTP), one of the four building blocks of DNA. Due to this resemblance, it acts as a competitive inhibitor, vying with the natural dCTP substrate for binding to the active site of the HBV DNA polymerase. nih.govmdpi.comnih.govnih.gov By competing for the same binding site, the drug effectively reduces the rate at which the natural nucleotide is incorporated into the elongating viral DNA strand.

Incorporation into Nascent Viral DNA Leading to Chain Termination

In addition to competitive inhibition, the primary mechanism of action involves the incorporation of torcitabine triphosphate into the growing viral DNA chain. ontosight.ainih.gov Once the HBV polymerase incorporates the analog into the nascent DNA strand, it leads to premature chain termination. ontosight.aitandfonline.com This occurs because L-deoxycytidine, being an L-nucleoside and lacking a proper 3'-hydroxyl (OH) group, prevents the formation of a phosphodiester bond with the next incoming nucleotide. nih.govresearchgate.netlibretexts.org This inability to extend the DNA chain effectively brings viral DNA synthesis to a halt, thereby inhibiting viral replication. ontosight.ai

Specificity of this compound's Action

A critical feature of an effective antiviral agent is its specificity for viral targets over host cellular machinery. This compound has been demonstrated to be a highly specific and selective inhibitor of HBV replication. clinicaltrialsarena.compharmainformatic.com Its active triphosphate form shows a significantly higher affinity for the viral HBV DNA polymerase than for human cellular DNA polymerases α, β, and δ. nih.govclinicaltrialsarena.com Furthermore, studies have indicated that this compound does not cause in vitro mitochondrial toxicity or inhibit human DNA polymerase gamma, the mitochondrial DNA polymerase. mdpi.com This selectivity is crucial as inhibition of host polymerases, particularly polymerase gamma, can lead to significant cellular toxicity. mdpi.com The high specificity of this compound for the viral enzyme ensures that it disrupts HBV replication with minimal interference in the host cell's own DNA synthesis and repair processes.

Data Tables

Table 1: Molecular Interactions in this compound's Mechanism of Action

StepMolecule/EnzymeRole/ActionNatural Counterpart/Substrate
Activation Cellular Kinases (e.g., dCK, TK)Phosphorylates L-deoxycytidine to its active triphosphate form.Deoxycytidine
Inhibition Torcitabine Triphosphate (Active form)Binds to the active site of HBV DNA polymerase.Deoxycytidine Triphosphate (dCTP)
Target HBV DNA PolymeraseViral enzyme responsible for synthesizing HBV DNA.N/A
Outcome Incorporation of Torcitabine TriphosphateLeads to the termination of the growing viral DNA chain.Incorporation of dCTP for chain elongation

Selective Inhibition of HBV DNA Polymerase

The primary mode of action of this compound's active metabolite, torcitabine triphosphate, is the selective inhibition of the HBV DNA polymerase. ncats.iochemicalbook.com This enzyme, which functions as a reverse transcriptase (RT), is responsible for synthesizing the viral DNA from a pre-genomic RNA (pgRNA) template, a critical step in the HBV replication cycle. researchgate.netnih.gov

This compound is recognized as a highly specific inhibitor of HBV replication. clinicaltrialsarena.comnih.gov Its active form competes with natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain. koreamed.org By acting as a competitive inhibitor of the viral polymerase, it effectively disrupts the synthesis of viral DNA. nih.govnih.gov The incorporation of the analogue into the DNA strand leads to chain termination, as it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide, thereby halting viral replication. koreamed.org Preclinical studies have demonstrated that this compound acts synergistically with other nucleoside analogs like telbivudine (B1682739) in inhibiting HBV replication. mdpi.comclinicaltrialsarena.comnatap.org

Lack of Inhibition of Human Cellular Polymerases

A key feature of this compound's mechanism is its high selectivity for the viral polymerase over human cellular DNA polymerases. clinicaltrialsarena.com Research indicates that torcitabine triphosphate does not significantly inhibit human cellular DNA polymerases α, β, or γ. chemicalbook.com This selectivity is crucial as it minimizes interference with the host's normal cellular processes, such as mitochondrial DNA replication, which is governed by polymerase γ. clinicaltrialsarena.comnih.gov The lack of inhibition of mammalian DNA polymerases contributes to a favorable profile, distinguishing it from some other nucleoside analogs that may induce mitochondrial toxicity. nih.gov

Polymerase TargetThis compound (Torcitabine Triphosphate) Activity
HBV DNA Polymerase Inhibits ncats.ioclinicaltrialsarena.comnih.gov
Human DNA Polymerase α No significant inhibition chemicalbook.com
Human DNA Polymerase β No significant inhibition chemicalbook.com
Human DNA Polymerase γ No significant inhibition chemicalbook.com

Differential Targeting of HBV DNA Strands (e.g., 1st and 2nd strand synthesis)

The replication of the HBV genome involves the synthesis of two distinct DNA strands. The first, or minus-strand, is synthesized via reverse transcription of the pre-genomic RNA (pgRNA) template. researchgate.net The second, or plus-strand, is then synthesized using the newly created minus-strand DNA as a template. researchgate.net

This compound exhibits a preferential inhibitory action on the synthesis of the first strand (RNA-dependent DNA synthesis). natap.org This characteristic is shared with other L-nucleoside analogs like lamivudine (B182088). nih.govnatap.org This contrasts with the mechanism of other antivirals, such as telbivudine, which preferentially inhibits the synthesis of the second strand (DNA-dependent DNA synthesis). nih.govnatap.org Targeting the positive (second) strand may be associated with a slower development of resistance mutations. researchgate.net This differential targeting of the two strands of HBV DNA highlights the distinct mechanistic properties among different nucleoside analog inhibitors. natap.org

Antiviral AgentPreferential Target in HBV DNA Synthesis
This compound (LdC) First-strand (RNA-dependent) synthesis natap.org
Lamivudine (3TC) First-strand (RNA-dependent) synthesis nih.govnatap.org
Telbivudine (LdT) Second-strand (DNA-dependent) synthesis nih.govnatap.org
Entecavir (B133710) Inhibits both priming and elongation of both strands researchgate.net
Adefovir (B194249) Inhibits priming and minus-strand elongation researchgate.net

Preclinical Efficacy and Specificity of Valtorcitabine

In Vitro Antiviral Activity against Hepatitis B Virus

Valtorcitabine has demonstrated notable and specific antiviral activity against the hepatitis B virus in laboratory settings. nih.gov As a prodrug of L-deoxycytidine, its mechanism of action involves the selective inhibition of HBV DNA polymerase, an enzyme crucial for viral replication. natap.org This targeted action does not appear to affect human cellular polymerases, indicating a high degree of specificity for the viral enzyme. nih.gov

The HepG2.2.15 cell line, a human hepatoma cell line that stably produces HBV, is a widely utilized and standard model for the in vitro evaluation of anti-HBV compounds. nih.govnih.govnih.govarchivesofmedicalscience.comnatap.orgresearchgate.net In vitro studies have established L-deoxycytidine (the active form of this compound) and its counterpart, L-thymidine (telbivudine), as potent inhibitors of HBV replication within these cell culture systems. natap.org While specific EC50 values for this compound in HepG2.2.15 cells are not detailed in the reviewed literature, its potent activity is consistently reported. For context, other nucleoside analogs have been extensively characterized in this system, with entecavir (B133710) showing a median effective dose of 0.004 μmol/L, demonstrating its high potency. natap.org

Preclinical studies have consistently shown that this compound is a potent inhibitor of HBV replication. nih.govnatap.org Its active form, torcitabine (B1681343) triphosphate, acts as a selective inhibitor of the HBV polymerase enzyme, effectively halting the synthesis of viral DNA. nih.gov This leads to a significant reduction in viral load in in vitro models. The specific action on the positive strand of HBV DNA is a noteworthy characteristic, distinguishing it from agents like lamivudine (B182088) which target the negative strand. natap.org This difference in mechanism was considered potentially beneficial in slowing the development of resistance mutations. natap.org

Evaluation in HBV-Infected Cell Culture Models (e.g., HepG2.2.15 cells)

In Vivo Antiviral Efficacy in Animal Models

The preclinical assessment of this compound extended to animal models, which are crucial for understanding a drug's behavior in a living organism before human trials.

The woodchuck and the woodchuck hepatitis virus (WHV) serve as a highly relevant animal model for studying HBV infection and evaluating antiviral therapies. nih.govmdpi.com This model is considered predictive of drug responses in humans with chronic hepatitis B. nih.gov this compound has been evaluated in chronic WHV carrier woodchucks, demonstrating significant antiviral effects. nih.govresearchgate.netresearchgate.net

In the WHV model, this compound exhibited remarkable antiviral activity. nih.gov Daily oral administration of this compound for four weeks led to a profound suppression of viral replication. nih.gov

The table below summarizes the substantial reduction in serum WHV DNA observed in woodchucks treated with this compound compared to other antiviral agents.

Antiviral DrugOral Dose (mg/kg per day)Treatment Duration (weeks)Serum WHV DNA Reduction (log₁₀)
This compound1044-6
Lamivudine543.4
Adefovir (B194249)15122.5
Entecavir0.1127-8
Telbivudine (B1682739)1048

Data sourced from preclinical studies in the woodchuck hepatitis virus (WHV) model. nih.govwjgnet.com

This demonstrates a more significant reduction in viral load compared to some established therapies like lamivudine and adefovir under the tested conditions. nih.govwjgnet.com Following the cessation of treatment, viral replication was observed to return. nih.gov

Application in Woodchuck Hepatitis Virus (WHV) Model

Synergistic Antiviral Activity in Preclinical Settings

A key finding in the preclinical evaluation of this compound is its synergistic relationship with telbivudine. nih.gov Preclinical studies have shown that when used in combination, these two drugs act synergistically to inhibit HBV replication. nih.govnatap.org This enhanced effect was observed both in in vitro cell culture models and in the woodchuck hepadnavirus model, providing a strong rationale for the development of a combination therapy. natap.org The complementary mechanisms of action, with this compound targeting the first and second strands of HBV DNA synthesis, are believed to contribute to this potent synergistic activity. natap.org

Combination with Other Antiviral Agents (e.g., Telbivudine) in Vitro and Animal Models

Preclinical research has robustly demonstrated that this compound, when used in conjunction with Telbivudine, another nucleoside analog, exhibits a potent synergistic effect in the inhibition of HBV replication. clinicaltrialsarena.comnatap.org This enhanced antiviral activity has been observed in both in vitro cell culture systems and in the woodchuck hepadnavirus model, which is a key animal model for studying chronic hepatitis B. natap.orgresearchgate.netnatap.org The consistent findings across these preclinical platforms supported the clinical investigation of a fixed-dose combination of this compound and Telbivudine for the treatment of chronic hepatitis B. clinicaltrialsarena.comnatap.org

The evidence from these studies indicated that the combination of these two agents could lead to more profound viral suppression than what is achievable with either drug as a monotherapy. natap.org

Table 1: Preclinical Synergism of this compound and Telbivudine against HBV

Model System Finding Reference
In Vitro (Cell Culture)Potent synergistic antiviral activity in inhibiting HBV replication. natap.orgresearchgate.net
In Vivo (Woodchuck Model)Synergistic effect in the inhibition of HBV replication. natap.orgnatap.org

Mechanistic Basis of Preclinical Synergism

The synergistic relationship between this compound and Telbivudine is believed to stem from their potentially complementary mechanisms of action on the synthesis of HBV DNA. natap.orgresearchgate.net HBV replication involves the synthesis of two DNA strands. Preclinical data suggests that this compound and its parent compound, L-deoxycytidine (LdC), preferentially inhibit the synthesis of the first strand (the RNA-dependent DNA synthesis step). nih.gov In contrast, Telbivudine is understood to preferentially inhibit the synthesis of the second strand of HBV DNA. nih.gov

By targeting two distinct and essential steps in the viral replication process, the combination of this compound and Telbivudine can more effectively shut down the production of new virus particles, providing a strong mechanistic rationale for the observed synergy. researchgate.netnih.gov

Specificity Profile of this compound Against Other Viruses (Preclinical)

A crucial aspect of the preclinical evaluation of any new antiviral agent is its specificity. An ideal antiviral drug should potently inhibit its target virus while having minimal to no activity against other viruses, which helps to avoid off-target effects and the potential for inducing resistance in other pathogens.

Evaluation against HIV and other Pathogens in Vitro

Preclinical studies have consistently shown that this compound is a highly specific inhibitor of HBV. pharmainformatic.com Investigations into its antiviral spectrum have demonstrated no activity against the Human Immunodeficiency Virus (HIV) and other viruses that cause human diseases. researchgate.net This high degree of specificity is a favorable characteristic, as it may permit the treatment of patients co-infected with HBV and other viruses, such as HIV, without the added risk of promoting drug resistance in the non-target virus. researchgate.net Similarly, Telbivudine has also been reported to be inactive against HIV in vitro. nih.gov

Table 2: Preclinical Specificity of this compound

Virus/Pathogen In Vitro Activity Reference
Human Immunodeficiency Virus (HIV)No activity demonstrated. researchgate.net
Other VirusesNo activity demonstrated against other viruses causing human diseases. researchgate.net

Structure Activity Relationships Sar and Structural Optimization of Valtorcitabine

Influence of L-Configuration on Antiviral Potency and Selectivity

The stereochemical orientation of Valtorcitabine's nucleoside core, specifically its β-L-configuration, is a cornerstone of its antiviral activity and selectivity. Unlike naturally occurring D-nucleosides, L-nucleoside analogs like L-deoxycytidine (L-dC), the parent compound of this compound, exhibit potent and specific inhibitory effects against HBV replication. nih.govencyclopedia.pub Extensive structure-activity relationship studies have demonstrated that the unnatural L-configuration is a critical factor in the antiviral profile of this class of compounds. pharmainformatic.com

The change from a D- to an L-configuration can significantly expand the antiviral spectrum of a nucleoside analog. pharmainformatic.com In the case of L-dC and L-thymidine (Telbivudine), this specific spatial arrangement allows for efficient intracellular phosphorylation to their active triphosphate forms. encyclopedia.pub These active metabolites possess long intracellular half-lives, contributing to sustained antiviral pressure. ontosight.ai

Furthermore, the L-configuration contributes to the compound's selectivity and reduced toxicity. Human DNA polymerases (α, β, and γ) are less likely to recognize and incorporate these unnatural L-nucleoside triphosphates, thereby minimizing interference with host cell DNA synthesis and mitochondrial function. nih.gov This stereospecific discrimination is a key reason for the favorable safety profile observed with L-nucleoside analogs like the parent of this compound. nih.govencyclopedia.pub The crucial role of the 3'-OH group on the β-L-2'-deoxyribose structure has been identified as conferring unique specificity for anti-HBV activity within this chemical series. nih.gov

Role of Prodrug Moiety (Valyl Esterification) on Cellular Permeation and Bioavailability in Preclinical Models

This compound is a prodrug, specifically the 3'-L-valyl ester of L-dC. ontosight.aiCurrent time information in Washington, DC, US. This chemical modification is a deliberate strategy to overcome the poor oral bioavailability that often limits the clinical utility of nucleoside analogs. Current time information in Washington, DC, US.nih.gov The parent compound, L-dC, like many similar nucleosides, is hydrophilic and not efficiently absorbed from the gastrointestinal tract. Current time information in Washington, DC, US.

The addition of the L-valine ester moiety significantly enhances oral bioavailability by hijacking a natural nutrient uptake mechanism. nih.govresearchgate.net The valyl ester allows this compound to be recognized and actively transported across the intestinal epithelium by the human peptide transporter 1 (hPEPT1). ontosight.airesearchgate.net This carrier-mediated transport is significantly more efficient than passive diffusion, leading to a substantial increase in systemic exposure to the parent compound. ontosight.ainih.gov The success of this strategy was previously established with other antiviral prodrugs like valacyclovir (B1662844) and valganciclovir, which demonstrated 3- to 5-fold and 6-fold increases in bioavailability, respectively. Current time information in Washington, DC, US.nih.govresearchgate.net

Once absorbed, the valyl ester is rapidly and efficiently cleaved by esterase enzymes in the intestine and liver, releasing the active parent drug, L-dC, into circulation. ontosight.ai The choice of the L-valyl ester is critical, as it offers an optimal combination of side-chain length and branching for recognition by the PEPT1 transporter and appropriate chemical stability. Current time information in Washington, DC, US.

Preclinical and early clinical studies also involved the evaluation of a 3',5'-divalyl L-dC prodrug. However, the 3'-monovalyl form, this compound, was found to be more stable while providing similar systemic exposure to the parent L-dC nucleoside and was therefore selected for further clinical development. Current time information in Washington, DC, US.natap.org

Correlation of this compound Structure with HBV Polymerase Binding Affinity

The mechanism of action for this compound, like other nucleoside analogs, involves the inhibition of the viral polymerase enzyme. ontosight.ainih.gov Following its release from the prodrug, L-dC is phosphorylated within the hepatocyte to its active form, L-dC-triphosphate (L-dC-TP). encyclopedia.pubnih.gov This active metabolite structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP).

L-dC-TP acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). nih.govnih.gov It competes with the natural dCTP for binding to the enzyme's active site. mdpi.com Once the polymerase incorporates L-dC-monophosphate into the growing viral DNA chain, it causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. encyclopedia.pubontosight.ai This effectively halts viral DNA replication. ontosight.ai

Table 1: Inhibition Constants (Ki) and IC50 Values of Various Nucleoside Analog Triphosphates Against HBV Polymerase. This table illustrates the binding affinity of different antiviral compounds to the viral target, providing context for the mechanism of this compound.
CompoundActive FormTargetInhibition Constant (Ki)IC50Reference
Adefovir (B194249)Adefovir diphosphate (B83284)HBV DNA Polymerase0.1 µM- mdpi.com
TenofovirTenofovir diphosphateHBV DNA Polymerase0.02 µM- mdpi.com
Entecavir (B133710)Entecavir triphosphateHBV DNA Polymerase-3.75 nM (for DNA synthesis) mdpi.com
Telbivudine (B1682739)Telbivudine triphosphateHBV DNA Polymerase-0.19 µM (for replication) mdpi.com
BMS-200475BMS-200475-TPHBV Polymerase1.02 nM- nih.gov
LobucavirLobucavir-TPWHV Polymerase0.9 nM- nih.gov

Note: IC50 and Ki values are context-dependent and can vary based on assay conditions. Data for different compounds are presented for illustrative purposes.

SAR Studies of Modified this compound Analogs

Structure-activity relationship studies on L-dC and its analogs have provided valuable insights into the structural requirements for potent and selective anti-HBV activity. These studies explore how modifications to the nucleoside base or the sugar moiety affect antiviral efficacy and specificity.

A critical finding is the importance of the unsubstituted L-dC structure. nih.gov However, modifications have been explored to potentially enhance potency or overcome resistance. For instance, the comparison between this compound (3'-monovalyl ester) and its 3',5'-divalyl ester analog showed that while both could effectively deliver the parent nucleoside, the monovalent form offered superior stability, making it a more suitable clinical candidate. natap.org

Modifications to the core L-dC structure have demonstrated a significant impact on antiviral activity. The introduction of a fluorine atom at the 5-position of the cytosine base is a key example. The resulting compound, β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (L(-)-Fd4C), shows markedly increased potency against HBV compared to other L-cytidine analogs. nih.gov This enhanced activity is attributed, in part, to more efficient phosphorylation to the active triphosphate metabolite within the cell. nih.gov

Table 2: In Vitro Anti-HBV Activity of L-Deoxycytidine Analogs. This table compares the potency of different structurally related compounds against HBV in cell culture.
CompoundModification50% Effective Concentration (EC50)Cell LineReference
L(-)-Fd4C5-Fluoro, 2',3'-didehydro~0.005 µMHepG2 2.2.15 nih.gov
L(-)-d4C2',3'-didehydro~0.05 µMHepG2 2.2.15 nih.gov
Lamivudine (B182088) (L(-)SddC)3'-thia~0.1 µMHepG2 2.2.15 nih.gov

Conversely, other substitutions can have a negative effect. For example, adding a chloro group at the 2-position of the purine (B94841) base in the related compound L-deoxyadenosine (L-dA) was found to be detrimental to its anti-HBV activity. nih.gov Modifications at the 2' position of the sugar ring can also alter antiviral specificity. The introduction of a fluorine atom at the 2' "up" position in an L-thymidine analog (L-FMAU) was reported to confer activity against both HBV and Epstein-Barr virus (EBV), highlighting how small structural changes can modulate the antiviral spectrum. nih.gov These findings underscore the sensitive relationship between the chemical structure of L-nucleoside analogs and their specific biological activity.

Cellular Metabolism and Preclinical Pharmacological Considerations of Valtorcitabine

Detailed Pathway of Intracellular Conversion to Active Triphosphate Form

The intracellular conversion of Valtorcitabine to its active triphosphate form, L-deoxycytidine triphosphate (L-dCTP), is a multi-step enzymatic process. Initially, this compound, being a valine ester prodrug, undergoes hydrolysis to release the parent nucleoside, L-deoxycytidine (torcitabine). This initial de-esterification step is crucial for the compound to enter the nucleoside salvage pathway.

Once L-deoxycytidine is formed, it undergoes sequential phosphorylation steps within the cell. The pathway is analogous to that of natural nucleosides and other nucleoside analogs:

Monophosphorylation: L-deoxycytidine is phosphorylated to L-deoxycytidine monophosphate (L-dCMP) chem960.com.

Diphosphorylation: L-dCMP is further phosphorylated to L-deoxycytidine diphosphate (B83284) (L-dCDP) chem960.com.

Triphosphorylation: Finally, L-dCDP is converted to L-deoxycytidine triphosphate (L-dCTP) chem960.com.

L-dCTP is the biologically active species. It acts as a competitive inhibitor of viral DNA polymerase, thereby interfering with the replication of the viral genome nih.govnih.govnih.govchem960.com. This mechanism of action is common among nucleoside analogs used in antiviral therapy.

Identification of Key Cellular Enzymes Involved in this compound Metabolism

The intracellular metabolism of this compound involves several host enzymes. The initial step, the hydrolysis of the valine ester prodrug to release L-deoxycytidine, is facilitated by cellular esterases and potentially by enzymes such as biphenyl (B1667301) hydrolase-like protein (BPHL, also known as valaciclovirase).

The subsequent phosphorylation cascade relies on specific cellular kinases:

Deoxycytidine Kinase (dCK) and/or Thymidine (B127349) Kinase (TK): These enzymes catalyze the first phosphorylation step, converting L-deoxycytidine to L-deoxycytidine monophosphate (L-dCMP) chem960.com. Among the human deoxyribonucleoside kinases, cytosolic thymidine kinase 1 (TK1) exhibits strict enantioselectivity, while mitochondrial thymidine kinase 2 (TK2) is less specific. Deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) are reported to be poorly enantioselective in vitro.

Pyrimidine (B1678525) Nucleoside Monophosphate Kinase (Cytidine-UMP Kinase) or Thymidylate Kinase (TMPK): These kinases are responsible for the second phosphorylation, converting L-dCMP to L-deoxycytidine diphosphate (L-dCDP) chem960.com.

Nucleoside Diphosphate Kinase or 3-Phosphoglycerate Kinase: These enzymes mediate the final phosphorylation step, transforming L-dCDP into the active L-deoxycytidine triphosphate (L-dCTP) chem960.com.

The enantioselectivity of these enzymes plays a significant role in the metabolism and pharmacological profile of L-nucleoside analogs, often contributing to their reduced sensitivity to degrading enzymes and improved safety profiles compared to their D-counterparts.

Intracellular Concentration Dynamics of Active Metabolite

The intracellular concentration of the active triphosphate metabolite is a critical determinant of the pharmacological efficacy of nucleoside analogs, including this compound. The influence of these analogs on DNA synthesis is strongly correlated with the intracellular concentration of their triphosphate forms.

Research indicates that intracellular nucleotide concentrations can exhibit considerable inter-patient variation. Furthermore, for pyrimidine analogues, a direct correlation between plasma concentrations and intracellular nucleotide concentrations has not been consistently observed. This suggests that plasma pharmacokinetics alone may not fully reflect the drug's activity at the cellular level. Intracellular concentrations are typically expressed as the amount of drug per 10^6 cells. While the importance of these dynamics is well-established, specific detailed concentration-time curves or precise numerical values for this compound's active metabolite (L-dCTP) are not extensively reported in general literature in the same manner as for some other well-studied compounds. However, the principle that sufficient intracellular accumulation of the active triphosphate is essential for antiviral activity remains fundamental.

Comparison of Metabolic Profiles of Different this compound Prodrug Forms (e.g., 3',5'-divalyl vs. 3'-monovalyl)

Clinical investigations have explored different prodrug forms of this compound to optimize its pharmacokinetic profile. A phase I/II dose escalation trial evaluated the antiviral efficacy and pharmacokinetics of two distinct valyl ester prodrugs of L-deoxycytidine (LdC): a 3',5'-divalyl LdC prodrug and a 3'-monovalyl form of this compound fishersci.com.

The study revealed notable differences in the stability and systemic exposure achieved by these two forms. The 3'-monovalyl form of this compound was identified as being "more stable" than the 3',5'-divalyl prodrug fishersci.com. Despite this difference in stability, similar systemic exposure to the parent nucleoside, L-dC, was achieved with different dosages of the two prodrugs. Specifically, a 300 mg dose of the monovalyl-LdC prodrug provided systemic L-dC exposure comparable to that achieved with a 400 mg dose of the divalyl-LdC prodrug fishersci.com. This suggests that the monovalyl form might offer a more efficient or consistent delivery of the active nucleoside due to its enhanced stability.

Table 1: Comparison of this compound Prodrug Forms

Prodrug FormCharacteristicsDose for Similar L-dC Systemic Exposure (Relative)
3',5'-divalyl LdCLess stable prodrug400 mg
3'-monovalyl LdCMore stable prodrug300 mg (provided similar exposure to 400 mg divalyl) fishersci.com

Preclinical Investigation of Viral Resistance Mechanisms

In Vitro Selection of HBV Strains Resistant to Valtorcitabine

Preclinical evaluation of antiviral drugs against HBV typically involves in vitro assays to determine both their efficacy and resistance profiles. These assays often utilize liver cells infected with wild-type or mutated HBV, where the effects of nucleos(t)ide analogs are assessed by measuring HBV replication or cytotoxicity. xiahepublishing.com While specific detailed studies on the de novoin vitro selection of this compound-resistant HBV strains were not extensively detailed in the provided information, the general principles of resistance development for nucleos(t)ide analogs apply. The potential for a slower development of resistance mutations for this compound, attributed to its targeting of the positive strand of HBV DNA, suggests a distinct resistance pathway or a higher barrier to resistance compared to some other agents. researchgate.net However, as a nucleoside analog, the emergence of resistant variants under selective pressure is a recognized challenge in long-term therapy. clinicaltrialsarena.comxiahepublishing.com

Characterization of Specific Resistance Mutations in the HBV Polymerase Gene

Although specific resistance mutations directly selected by this compound in preclinical in vitro studies were not explicitly identified, its classification as an L-nucleoside analog (prodrug of torcitabine (B1681343)/L-deoxycytidine) allows for inference based on known resistance profiles of other L-nucleosides. nih.govnatap.org

Resistance to lamivudine (B182088) (3TC), another L-nucleoside analog, is primarily conferred by mutations within the highly conserved YMDD motif at the catalytic center of the HBV polymerase. The most common mutations include M204V or M204I, often accompanied by an L180M substitution. xiahepublishing.comnih.govresearchgate.netnih.govamegroups.org These mutations result in significant resistance to lamivudine. xiahepublishing.com Given the structural and mechanistic similarities, it is highly probable that similar mutations would confer resistance to this compound.

For context, other nucleos(t)ide analogs have distinct resistance profiles:

Adefovir (B194249) (ADV) resistance is associated with mutations such as A181V, A181T, and N236T in the HBV polymerase gene. xiahepublishing.comnih.govamegroups.org

Entecavir (B133710) (ETV) resistance in lamivudine-experienced patients can involve complex mutations like T184, S202, or M250 substitutions, often in combination with lamivudine resistance mutations like rtL180M+M204V. mdpi.com

The emergence of these mutations can lead to reduced susceptibility of the virus to the antiviral agent and, in some cases, can also affect the overlapping surface antigen (HBsAg) structure, potentially altering viral replication ability and infectivity. nih.govxiahepublishing.com

Cross-Resistance Profiles with Other Nucleos(t)ide Analogs in Preclinical Models

Preclinical studies have provided insights into the cross-resistance patterns of this compound (as torcitabine) with other nucleos(t)ide analogs. As an L-nucleoside analog, this compound shares cross-resistance profiles with other L-nucleosides. medscape.org

Table 1: Cross-Resistance Profile of Lamivudine-Resistant HBV Strains to Nucleos(t)ide Analogs

Drug ClassDrug Name(s)Susceptibility of Lamivudine-Resistant HBVReference
L-Nucleoside AnalogsLamivudine (3TC), Emtricitabine, Telbivudine (B1682739), Torcitabine (this compound's active form), ClevudineHigh-level Cross-Resistance nih.govresearchgate.net
Acyclic Phosphonate (B1237965) NucleotidesAdefovir (ADV), Tenofovir, AlamifovirRemain Sensitive xiahepublishing.comresearchgate.net
Other Nucleoside AnalogsEntecavir (ETV)Reduced Susceptibility researchgate.net

Note: This table is designed to be interactive in a digital environment, allowing users to sort or filter data.

Specifically, studies have shown that lamivudine-resistant HBV strains exhibit high-level cross-resistance to other L-nucleosides, including torcitabine (the active form of this compound). researchgate.net This indicates that if HBV develops resistance to lamivudine, it is likely to also be resistant to this compound. Conversely, lamivudine-resistant HBV strains generally remain sensitive to acyclic phosphonate nucleotides such as adefovir and tenofovir. xiahepublishing.comresearchgate.net This differential cross-resistance profile is critical for guiding combination therapy strategies.

Preclinical Strategies to Mitigate Resistance Development

To combat the emergence of drug resistance, particularly with long-term antiviral therapy, preclinical strategies often focus on combination approaches. xiahepublishing.comfrontiersin.org

Combination Therapy: Preclinical studies have demonstrated that this compound acts synergistically with telbivudine in inhibiting HBV replication. clinicaltrialsarena.comnatap.orgnatap.org This synergistic effect supports the development of these two drugs in combination therapy, with the aim of achieving greater antiviral potency and potentially reducing the propensity for resistance development. clinicaltrialsarena.comnatap.org The rationale behind combination therapy is that the simultaneous emergence of multiple mutations required for resistance to two or more drugs is statistically less likely than resistance to a single agent. elifesciences.org

Reduced Resistance Rates: Studies comparing monotherapy to combination therapy in HBV have shown that combination regimens can lead to reduced rates of drug resistance. For instance, one study observed a 0% resistance rate in a combination treatment group compared to 25% in a lamivudine monotherapy group. xiahepublishing.com

Targeting Different Strands/Mechanisms: this compound's unique characteristic of targeting the positive strand of HBV DNA, as opposed to lamivudine's targeting of the negative strand, could contribute to a slower development of resistance mutations and potentially make it a valuable component in combination regimens aimed at overcoming or preventing resistance. researchgate.net

These preclinical findings underscore the importance of combination therapy as a strategy to enhance antiviral efficacy and mitigate the development of drug resistance, thereby improving long-term treatment outcomes for chronic HBV infection.

Advanced Research Methodologies and Computational Approaches for Valtorcitabine

Application of High-Throughput Screening in Valtorcitabine Research

High-throughput screening (HTS) is a sophisticated drug discovery process that enables the automated testing of a vast number of chemical and biological compounds against specific biological targets. bmglabtech.commdpi.com This methodology leverages robotics and automation to rapidly assess the biochemical or biological activity of numerous molecules, thereby accelerating target analysis and cost-effectively screening extensive compound libraries. bmglabtech.commdpi.com HTS is primarily employed to identify "hits" or "leads"—compounds that exhibit a desired effect on the target—which then serve as starting points for further drug design and optimization. bmglabtech.com

While this compound itself is a developed antiviral agent, HTS methodologies are broadly applicable in the discovery of novel compounds with similar or enhanced activity against HBV, or in identifying new targets that this compound or its derivatives might modulate. The efficiency of HTS allows for a rapid preliminary assessment of compound libraries, significantly reducing the time and resources traditionally required for drug discovery. nih.govresearchgate.net Although specific detailed research findings on HTS campaigns directly involving the initial discovery or optimization of this compound are not extensively detailed in publicly available literature, the principles of HTS are foundational to the broader field of antiviral drug discovery, which this compound belongs to. Such screenings could involve assays targeting HBV polymerase activity or viral replication in cellular models, aiming to identify new nucleoside analogs or compounds with novel mechanisms of action.

Computational Chemistry and Molecular Docking for Rational Design of this compound Analogs

Computational chemistry and molecular docking are powerful in silico tools that play a pivotal role in modern drug discovery, particularly in the rational design and optimization of chemical compounds. mdpi.comcuestionesdefisioterapia.combioascent.comnih.gov Molecular docking, a key component of computer-aided drug design (CADD), simulates the interactions between small molecules (ligands) and target biomolecules (receptors) at an atomic level. mdpi.comcuestionesdefisioterapia.com This technique predicts the preferred binding orientations and affinities, offering valuable insights into how a compound might interact with its biological target. cuestionesdefisioterapia.comnih.gov It is widely used for virtual screening of large compound libraries, prioritizing potential lead compounds, and optimizing their structures to enhance binding affinity and desired biological activity. mdpi.comnih.govmdpi.com

For compounds like this compound, which targets the HBV polymerase, computational chemistry and molecular docking can be employed to:

Predict Binding Modes: Elucidate how this compound or its active metabolite, torcitabine (B1681343) triphosphate, binds to the active site of HBV polymerase.

Design Analogs: Rationally design new this compound analogs by modifying its chemical structure to potentially improve binding affinity, selectivity, or pharmacokinetic properties. This involves predicting the impact of structural changes on molecular interactions with the target enzyme.

Understand Resistance Mechanisms: Investigate how mutations in HBV polymerase might affect the binding of this compound, providing insights into potential resistance mechanisms. mdpi.comnih.gov

While direct, detailed computational design studies specifically on this compound analogs are not widely reported in the current search results, the methodology is extensively applied to other nucleoside analogs targeting HBV polymerase, such as lamivudine (B182088), adefovir (B194249), entecavir (B133710), telbivudine (B1682739), and clevudine. mdpi.com Molecular modeling studies have been used to understand the interactions of these compounds with HBV polymerase, often relying on homology models due to the lack of a high-resolution crystal structure for HBV polymerase. mdpi.comnih.govxiahepublishing.com This approach would be similarly applied for this compound.

In Silico Prediction of Antiviral Activity and Selectivity of this compound-like Compounds

In silico prediction methods utilize computational models and algorithms to forecast the biological activity and selectivity of chemical compounds, significantly streamlining the drug discovery process by reducing the need for extensive experimental testing. nih.govmdpi.comresearchgate.net These methods can predict various properties, including antiviral activity, drug-likeness, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.comnih.govfortunejournals.com

For this compound-like compounds, in silico approaches can be used to:

Screen Virtual Libraries: Rapidly screen large virtual libraries of compounds that share structural similarities with this compound to identify potential new antiviral candidates.

Predict Antiviral Potency: Estimate the antiviral activity (e.g., IC50 values) against HBV by developing predictive models based on the chemical structures of known active and inactive compounds.

Assess Selectivity: Predict the selectivity of this compound-like compounds for HBV polymerase over host polymerases, which is crucial for minimizing off-target effects and improving safety profiles.

The application of such methods, including machine learning algorithms, is increasingly common in identifying novel antiviral agents and understanding their mechanisms. nih.govfortunejournals.com While specific in silico prediction data for this compound-like compounds are not explicitly available in the current search results, the methodology is a standard practice in the field for nucleoside analogs and other antiviral agents. For instance, in silico docking and pharmacokinetics predictions have been used to evaluate the antiviral potential of various compounds against other viruses. mdpi.comtjnpr.org

Structural Biology Approaches for Elucidating HBV Polymerase-Valtorcitabine Interactions

Structural biology plays a critical role in understanding the molecular basis of drug action by elucidating the three-dimensional structures of proteins and their complexes with ligands. This provides atomic-level insights into binding mechanisms and informs rational drug design. This compound, as a nucleoside analog, exerts its antiviral effect by targeting the HBV polymerase. nih.gov Its active triphosphate form acts as a competitive inhibitor of this enzyme, interfering with viral DNA synthesis. nih.gov

Key Findings and Challenges:

HBV Polymerase as a Target: The HBV polymerase is the sole enzymatically active protein encoded by the virus and is indispensable for the HBV replication cycle, making it a primary target for antiviral therapy. bioascent.comnih.gov It comprises four domains: the terminal protein (TP), a spacer region, the reverse transcriptase (RT) domain, and the RNase H domain. The RT domain is responsible for synthesizing the minus-strand DNA from the pregenomic RNA template. mdpi.comnih.gov

Lack of High-Resolution Structure: A significant challenge in studying HBV polymerase interactions is the absence of a high-resolution crystal structure for the full enzyme. bioascent.comnih.gov This contrasts with the well-characterized HIV-1 reverse transcriptase, for which numerous crystal structures with bound inhibitors are available. bioascent.comnih.gov

Reliance on Homology Models: Due to this structural gap, research into HBV polymerase-drug interactions, including those with this compound, often relies on homology models. These models are constructed based on the structural similarities between HBV polymerase and better-characterized retroviral reverse transcriptases, particularly HIV-1 RT, which shares approximately 20% sequence similarity in the RT domain and 33% in the RNase H domain. bioascent.comnih.gov

Mechanistic Insights from Models: Despite the lack of direct structural data, these homology models have been instrumental in providing mechanistic insights into HBV replication and the molecular basis of resistance to nucleos(t)ide analogs (NAs). mdpi.comnih.gov For example, such models have helped rationalize how mutations in the HBV polymerase, like those in the YMDD motif (e.g., M204V/I/S), confer resistance to drugs like lamivudine by causing steric hindrance at the active site. mdpi.comnih.govxiahepublishing.com

This compound Interaction: As a competitive inhibitor, this compound's active form is expected to bind to the active site of the HBV polymerase's RT domain, competing with natural substrates (deoxyribonucleoside triphosphates) and leading to chain termination upon incorporation into the nascent viral DNA strand. nih.gov Structural biology approaches, even through homology modeling, would aim to visualize these interactions, identify key amino acid residues involved in binding, and understand the conformational changes induced by this compound binding. This understanding is crucial for the rational design of more potent and resistant-proof compounds.

Future Directions in Valtorcitabine Research and Analog Development

Further Exploration of Valtorcitabine's Antiviral Spectrum Beyond HBV in Preclinical Models

This compound has demonstrated remarkable specificity, showing no activity against Human Immunodeficiency Virus (HIV) and other viruses that cause human diseases in preclinical studies. mims.com This high selectivity for HBV suggests a focused mechanism of action on the hepadnaviral replication cycle. Future preclinical research could further delineate the precise boundaries of this compound's antiviral spectrum. This involves systematically testing its activity against a broader range of viruses, particularly other members of the Hepadnaviridae family or viruses with similar replication strategies, to confirm its specificity or identify any unexpected, yet potent, antiviral effects. Understanding the exact molecular determinants of this narrow spectrum could provide valuable insights into viral polymerase evolution and drug-target interactions. Such studies would aim to confirm the absence of activity against other common human pathogens, reinforcing its safety profile for co-infected individuals, or, conversely, uncover novel applications in less explored viral contexts.

Investigation of Novel Drug Delivery Systems for this compound in Preclinical Settings

The development of novel drug delivery systems (NDDS) represents a critical area for improving the therapeutic profiles of existing drugs, including antiviral agents. NDDS are designed to overcome limitations such as inadequate targeting, low solubility, poor bioavailability, and potential toxicity associated with conventional drug administration. nih.govnih.gov While this compound is already an orally active prodrug, wikipedia.org exploring advanced delivery systems in preclinical settings could further optimize its pharmacokinetic and pharmacodynamic properties.

Potential NDDS for this compound could include:

Nanoparticle-based systems: These can enhance drug solubility, stability, and potentially enable targeted delivery to hepatocytes, the primary site of HBV infection, thereby reducing systemic exposure and improving efficacy. nih.govuni.lu Polymeric nanoparticles, liposomes, and other nanocarriers have shown promise in preclinical studies for various therapeutic agents by improving bioavailability and reducing toxicity. nih.govuni.luwmcloud.org

Prodrug modifications beyond valine ester: While this compound is a valine ester prodrug, researchgate.net further chemical modifications could lead to prodrugs with improved absorption, reduced first-pass metabolism, or enhanced intracellular delivery to the liver.

Localized delivery approaches: Although HBV is systemic, localized delivery to the liver could be explored to achieve higher intrahepatic concentrations of the active drug, torcitabine (B1681343) triphosphate, while minimizing systemic exposure.

These investigations in preclinical models would focus on assessing the impact of such systems on this compound's bioavailability, distribution to target tissues, metabolic stability, and sustained release, ultimately aiming for improved efficacy and a potentially more favorable preclinical profile.

Design and Synthesis of Next-Generation this compound Analogs with Improved Preclinical Profiles (e.g., resistance-overcoming)

A significant challenge in long-term antiviral therapy for HBV is the development of drug resistance, primarily due to mutations in the viral reverse transcriptase (RT) domain. uni.lu this compound, as an L-nucleoside analog, shares a similar resistance profile with other L-nucleoside analogs like lamivudine (B182088), telbivudine (B1682739), emtricitabine, and clevudine, with cross-resistance being a known concern. uni.luguidetopharmacology.org The continuous evolution of HBV necessitates the design and synthesis of next-generation this compound analogs specifically engineered to overcome existing resistance mutations.

Future research in this area would involve:

Structure-Activity Relationship (SAR) studies: Detailed SAR studies of this compound and its active metabolite, torcitabine triphosphate, in the context of mutated HBV polymerase, can guide the design of new analogs. This involves understanding how specific mutations (e.g., rtM204I, which affects other L-nucleoside analogs) uni.lu alter drug binding and catalytic activity.

Rational drug design: Employing computational and medicinal chemistry approaches to design analogs that maintain high affinity for wild-type HBV polymerase while exhibiting robust activity against common drug-resistant variants. This could involve modifying the nucleoside base, sugar moiety, or the prodrug linker to enhance binding to mutated polymerases or to alter the metabolic activation pathway to bypass resistance mechanisms.

Novel mechanisms of action: While this compound targets the viral DNA polymerase, future analogs could also explore dual mechanisms of action or target other essential steps in the HBV replication cycle to reduce the likelihood of resistance development.

The goal is to develop analogs with improved preclinical profiles, characterized by increased antiviral potency, a higher genetic barrier to resistance, and maintained specificity for HBV.

Contribution of this compound Research to the Fundamental Understanding of HBV Replication Biology

Research on this compound has inherently contributed to the fundamental understanding of HBV replication biology, particularly concerning the viral DNA polymerase. This compound's active form, torcitabine triphosphate, acts as a competitive inhibitor of HBV DNA polymerase, leading to the termination of the nascent DNA chain during viral replication. wikipedia.orgmims.com This specific inhibition highlights the critical role of the HBV DNA polymerase in both negative and positive strand DNA synthesis. mims.com

Key contributions include:

Elucidation of polymerase function: By specifically inhibiting HBV DNA polymerase without affecting human cellular polymerases, this compound research helps to isolate and study the unique characteristics and vulnerabilities of the viral enzyme. wikidata.org This distinction is crucial for developing highly selective antiviral agents.

Understanding DNA synthesis pathways: The ability of this compound to inhibit both negative and positive strand DNA synthesis provides insights into the interconnectedness of these steps in the HBV replication cycle. mims.com

Insights from resistance studies: The emergence of resistance mutations to this compound and other nucleos(t)ide analogs offers a powerful tool to map critical residues and domains within the HBV polymerase that are essential for its catalytic activity, fidelity, and interaction with nucleoside substrates. uni.lu Studying these mutations helps to understand how the virus adapts to selective pressure and reveals structural and functional aspects of the polymerase.

Thus, this compound research serves not only to develop a therapeutic agent but also as a probe to dissect the intricate molecular mechanisms governing HBV replication.

Potential for this compound as a Research Tool in Virology

Beyond its therapeutic potential, this compound possesses characteristics that make it a valuable research tool in virology. Its high specificity for HBV DNA polymerase wikidata.orgmims.com allows researchers to selectively interfere with HBV replication without broadly impacting host cellular processes, which is often a challenge with less specific antiviral compounds.

The utility of this compound as a research tool includes:

Probing HBV polymerase function: Researchers can use this compound to specifically inhibit HBV DNA polymerase in vitro and in cellular models, enabling detailed studies of the enzyme's role in different stages of the viral life cycle, from pre-genomic RNA reverse transcription to DNA synthesis.

Developing and validating antiviral assays: As a known potent HBV inhibitor, this compound can serve as a positive control or a reference compound in the development and validation of new high-throughput antiviral screening assays.

Generating and characterizing drug-resistant mutants: By exposing HBV to sub-inhibitory concentrations of this compound, researchers can induce and select for drug-resistant viral mutants. Characterizing these mutants (genotypically and phenotypically) provides invaluable information on the mechanisms of resistance, the genetic barrier of the drug, and the adaptability of the virus. This, in turn, informs the design of next-generation antivirals. uni.lu

Studying combination antiviral strategies: this compound's synergistic activity with other agents like telbivudine in preclinical settings wikidata.orglabshare.cn makes it an excellent compound for studying the principles of combination antiviral therapy, including the potential for enhanced efficacy and reduced resistance development.

In essence, this compound's distinct mechanism and specificity position it as an important chemical probe for advancing our fundamental understanding of HBV biology and for facilitating the discovery and development of future antiviral agents.

Q & A

Q. What gaps in the current literature warrant further investigation of this compound?

  • Methodological Approach :
  • Conduct systematic reviews to identify understudied areas (e.g., long-term safety, pediatric applications).
  • Propose studies on host factors influencing prodrug activation (e.g., polymorphisms in hepatic enzymes).
  • Key Considerations : Align research questions with WHO HBV treatment guidelines and unmet clinical needs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.